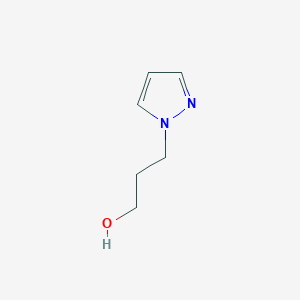

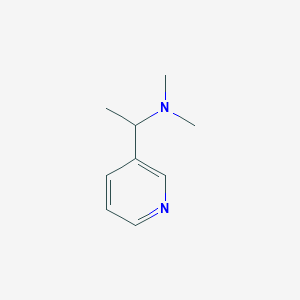

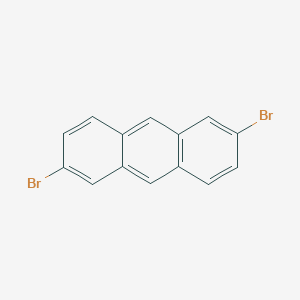

![molecular formula C8H6F3NO3 B067092 [3-硝基-5-(三氟甲基)苯基]甲醇 CAS No. 180146-66-1](/img/structure/B67092.png)

[3-硝基-5-(三氟甲基)苯基]甲醇

概述

描述

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, providing insights into methodologies that could be adapted for [3-Nitro-5-(trifluoromethyl)phenyl]methanol. For instance, the structural characterization of side products in benzothiazinone synthesis reveals the intricacies involved in creating compounds with nitro and trifluoromethyl groups (Eckhardt et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to [3-Nitro-5-(trifluoromethyl)phenyl]methanol has been extensively studied. For example, the crystal and molecular structure investigation of related compounds provides valuable insights into the arrangement and bonding within molecules, highlighting the influence of nitro and trifluoromethyl groups on the overall structure (Eckhardt et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving nitro-substituted phenyl compounds demonstrate their reactivity and potential applications. For instance, studies on nitro-substituted 4-[(phenylmethylene)imino]phenolates explore their solvatochromism and use as probes, offering insights into the chemical behavior of nitro and phenyl groups in solvent mixtures (Nandi et al., 2012).

Physical Properties Analysis

The physical properties of chemical compounds are crucial for understanding their stability, solubility, and reactivity. While specific data on [3-Nitro-5-(trifluoromethyl)phenyl]methanol is not detailed here, analogous compounds provide a foundation for predicting behaviors, such as solubility in various solvents and melting points.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, are fundamental to comprehending a compound's applications and safety. The synthesis and reactions of phenyl (2-quinolyl) methanol with nitro aromatic compounds suggest methodologies that could be relevant to [3-Nitro-5-(trifluoromethyl)phenyl]methanol, showcasing the compound's potential reactivity and interaction with other chemicals (Giomi et al., 2016).

科学研究应用

有机催化和酯交换: Ishihara 等人 (2008) 的一项研究表明,由涉及 3,5-双(三氟甲基)苯基异硫氰酸酯的反应衍生的两性离子盐在酯交换反应中作为有机催化剂是有效的。这项工作突出了 [3-硝基-5-(三氟甲基)苯基]甲醇衍生物在催化和有机合成应用中的潜力 (Ishihara, Niwa, & Kosugi, 2008).

光亲和标记: Hatanaka 等人 (1994) 合成了带有硝基和烷氧基取代基的 3-苯基-3-三氟甲基-二氮丙烯衍生物,用作光亲和标记中的卡宾前体。该技术可用于研究生物相互作用,可能涉及 [3-硝基-5-(三氟甲基)苯基]甲醇或其衍生物 (Hatanaka, Hashimoto, Nakayama, & Kanaoka, 1994).

有机合成中的无金属还原: Giomi 等人 (2016) 描述了使用苯基 (2-喹啉基) 甲醇(一种相关化合物)作为硝基芳香族化合物无金属还原的有效试剂。这表明 [3-硝基-5-(三氟甲基)苯基]甲醇在类似情况下具有潜在应用 (Giomi, Alfini, Ceccarelli, Salvini, & Brandi, 2016).

荧光比色化学传感器: Manna 等人 (2020) 对苯基噻二唑基席夫碱受体检测 Al3+ 离子进行了研究。鉴于结构相似性,[3-硝基-5-(三氟甲基)苯基]甲醇有可能被改性用于类似的化学传感器应用 (Manna, Chowdhury, & Patra, 2020).

光化学反应机理: Il'ichev 等人 (2004) 对 2-硝基苄基化合物(如 1-硝基-2-苯基萘)的研究集中在各种溶剂中的光释放机理。此类研究提供了对硝基取代化合物的な光化学行为的见解,可以为 [3-硝基-5-(三氟甲基)苯基]甲醇在光化学中的应用提供信息 (Il'ichev, Schwörer, & Wirz, 2004).

氢化和甲醇分解: Richard 和 Fan (2017) 研究了使用 Ni-In-Al/SiO2 催化剂在低压下将 CO2 氢化为 CH3OH,这具有相关性,因为它涉及甲醇,甲醇是涉及 [3-硝基-5-(三氟甲基)苯基]甲醇的反应中的潜在反应产物或溶剂 (Richard & Fan, 2017).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

属性

IUPAC Name |

[3-nitro-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)6-1-5(4-13)2-7(3-6)12(14)15/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIIHVBSVSJXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Nitro-5-(trifluoromethyl)phenyl]methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

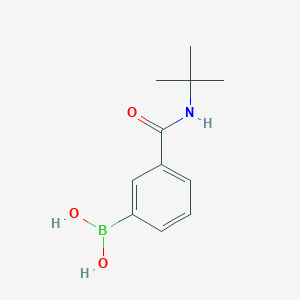

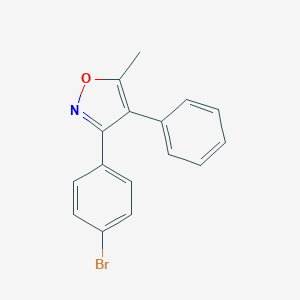

![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)